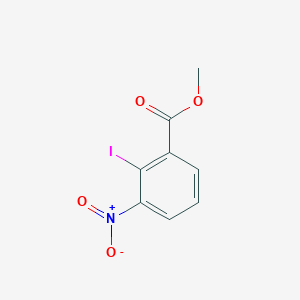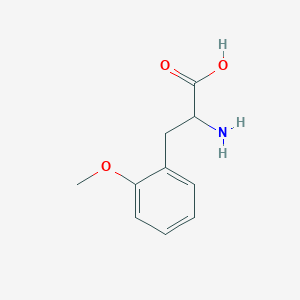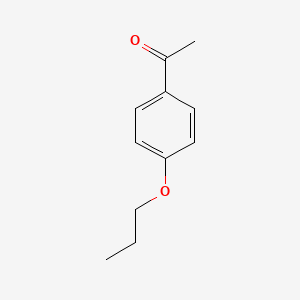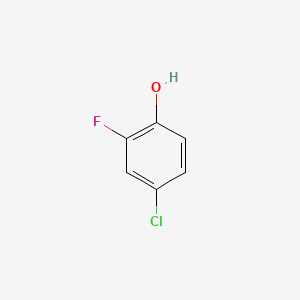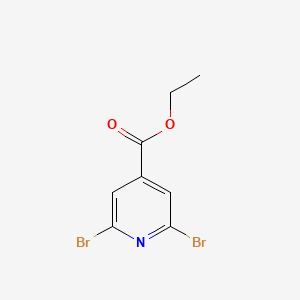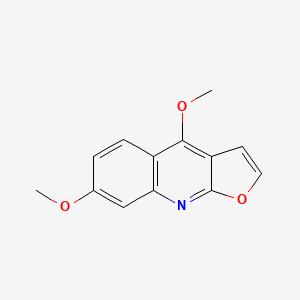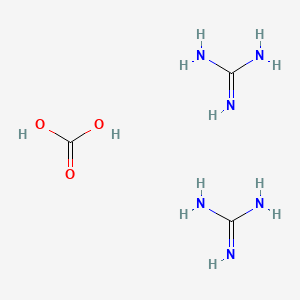
Guanidine, carbonate
Vue d'ensemble
Description
Guanidine carbonate is a versatile compound with various applications in multiple industries . It possesses distinct properties such as high melting point, good solubility in water, and strong organic alkali properties . It is employed as a strong organic alkali, organic intermediate, in soap and cosmetic products, and in the textile industry .
Synthesis Analysis
Guanidine carbonate can be synthesized from cyanamide as raw materials, reacting with carbon dioxide and ammonia in one step . Another synthesis method involves the reaction of propargyl alcohols with carbon dioxide in supercritical carbon dioxide or in acetonitrile with gaseous carbon dioxide in the presence of organic bases as catalysts .
Molecular Structure Analysis
The molecular formula of Guanidine carbonate is C3H12N6O3 and its molecular weight is 180.1658 . The IUPAC Standard InChI is InChI=1S/C3H12N6O3/c4-2(5,6)11-1(10)12-3(7,8)9/h4-9H2 .
Chemical Reactions Analysis
Guanidine carbonate acts as a strong base, readily reacting with both organic and inorganic compounds . It has been shown to have a strong interaction with CO2 . The non-covalent G⋯CO2 complex can transform to a strongly interacting G–CO2 covalent complex under the influence of multiple molecules of G and CO2 .
Physical And Chemical Properties Analysis
Guanidine carbonate is a crystalline powder that is white to almost white in color . It has a high melting point, exceeding 300°C . Its density is measured at 1.25, indicating its relatively high mass per unit volume . It has a pKa value of 12.5 at 20°C, indicating its strong basic nature .
Applications De Recherche Scientifique
-
Chemistry and Biology of Guanidine Natural Products
- Application : Guanidine is a key component in many natural products, including nonribosomal peptides, alkaloids, guanidine-bearing terpenes, polyketides, and shikimic acid derivatives .
- Methods : The study involves isolation, structure determination, synthesis, and biosynthesis of secondary metabolites bearing a guanidine group .
- Results : The review discusses the impressive diversity of cyanobacterial toxins bearing arginine derivatives or guanidine groups derived from unique biosynthetic pathways .
-
Synthesis of Guanidines and Their Biological Applications
- Application : Guanidine is one of the most versatile functional groups in chemistry; compounds containing this system have found application in a diversity of biological activities .
- Methods : The chapter presents advances in the field of the synthesis of guanidines, including the preparation of acyclic guanidines involving the reaction of an amine with an activated guanidine precursor .
- Results : The chapter discusses some biological applications of guanidines as DNA minor groove binders, kinase inhibitors, and α2-noradrenaline receptors antagonists .
-
Chemical Mechanical Planarization
- Application : Guanidine carbonate has been used as a complexing agent to polish TaN/Ta and polysilicon films .
- Methods : The guanidine carbonate in presence of oxidizer and silica abrasives can enhance the removal rates of both types of Ru films by forming Ru oxide-guanidinium complexes .
- Results : Guanidine carbonate serves as an effective surface-complexing agent for such chemical mechanical planarization applications .
-
Production of Plastics, Resins, Rubber Chemicals, Fungicides, and Disinfectants
- Application : Guanidine carbonate is used in the production of plastics, resins, rubber chemicals, fungicides, and disinfectants .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of these applications are not quantitatively detailed in the source .
-
Flame Retardants, Flocculants, Foaming Agents, and Sulfonamides
- Application : Guanidine carbonate is used in a variety of industries, including flame retardants, flocculants, foaming agents, and sulfonamides .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of these applications are not quantitatively detailed in the source .
-
Synergists for Synthetic Detergents, Raw Materials for High-Grade Cosmetics, Organic Synthesis, Analytical Reagents, Amino Resin pH Regulators, Antioxidants, Resin Stabilizers, Guanidine Soap, Cement Slurry Agents, and Surfactant Additives
- Application : Guanidine carbonate is used as synergists for synthetic detergents, raw materials for high-grade cosmetics, in organic synthesis, as analytical reagents, amino resin pH regulators, antioxidants, resin stabilizers, guanidine soap, cement slurry agents, and surfactant additives .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of these applications are not quantitatively detailed in the source .
Safety And Hazards
Orientations Futures
Guanidine carbonate has potential applications in the extraction of uranium from seawater . The new ionic covalent organic frameworks (iCOFs) named COF-DG containing the guanidine groups was designed and synthesized via Schiff base reaction between diaminoguanidine hydrochloride and 1,3,5-triformylphloroglucinol . The adsorption performance indicated that the COF-DG possessed an uptake capacity of 65.6 mg g−1 toward the [UO2(CO3)3]4− .
Propriétés
IUPAC Name |
carbonic acid;guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH5N3.CH2O3/c3*2-1(3)4/h2*(H5,2,3,4);(H2,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STIAPHVBRDNOAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)(N)N.C(=N)(N)N.C(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H12N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0029189 | |
| Record name | Guanidine carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0029189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, White crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | Carbonic acid, compd. with guanidine (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Guanidine carbonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20978 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Guanidine, carbonate | |
CAS RN |
593-85-1 | |
| Record name | Carbonic acid, compd. with guanidine (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593851 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbonic acid, compd. with guanidine (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Guanidine carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0029189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diguanidinium carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.923 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GUANIDINE CARBONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3394X3G2W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



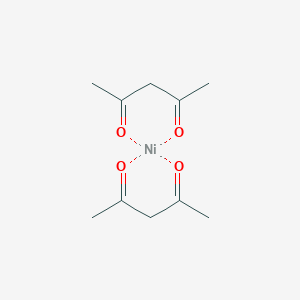
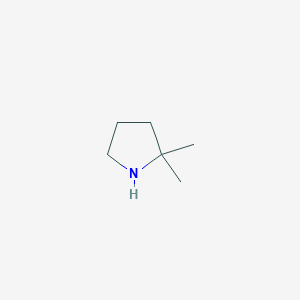
![1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazine](/img/structure/B1580574.png)
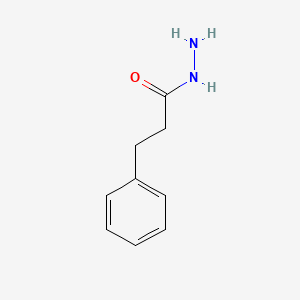

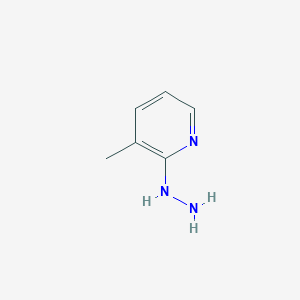
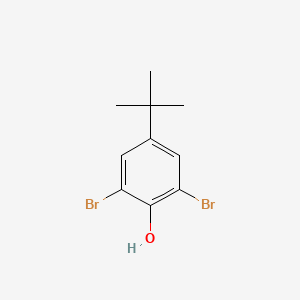
![Dibenzo[f,h]quinoxaline](/img/structure/B1580581.png)
